molecular formula C7H13Cl2N B1274263 3-Chloroquinuclidine hydrochloride CAS No. 33601-77-3

3-Chloroquinuclidine hydrochloride

Cat. No. B1274263
CAS RN: 33601-77-3
M. Wt: 182.09 g/mol
InChI Key: OOMINTVSHDCDRK-UHFFFAOYSA-N
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Description

3-Chloroquinuclidine hydrochloride is not directly discussed in the provided papers; however, its structural relatives and derivatives are mentioned, which can give insights into its potential properties and applications. For instance, chloroquine (CQ) and its hydroxyl analogue hydroxychloroquine (HCQ) are weak bases with antimalarial activity and have been repurposed for other infectious diseases due to their ability to alkalinize acid vesicles, inhibiting the growth of intracellular bacteria and fungi . Additionally, the synthesis and pharmacological activity of various quinuclidine derivatives, such as esters of 3-hydroxyquinuclidine, have been explored, indicating that the structure of the acylating residue determines their cholinergic properties .

Synthesis Analysis

The synthesis of quinuclidine derivatives is a topic of interest in several studies. For example, the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid involves silanization, cyclization, reduction, and formation of the hydrochloride salt . Similarly, the synthesis of 3-aminoquinuclidine, a fragment associated with many 5-HT (serotonin) receptor ligands, involves a carbonation-based sequence starting from isonicotinic acid, followed by intramolecular cyclization . These methods could potentially be adapted for the synthesis of 3-chloroquinuclidine hydrochloride.

Molecular Structure Analysis

The molecular structure of chloroquinuclidine derivatives can be complex, as seen in the study of novel chloroquinoline derivatives, where single crystal X-ray diffraction was used to elucidate the structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC). The crystal packing was stabilized by various interactions, including C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . These findings suggest that 3-chloroquinuclidine hydrochloride may also exhibit interesting structural features that could be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of chloroquinuclidine derivatives can be inferred from the reactions of related compounds. For instance, 3,3,6,6-tetrachloro-2,2-dihydroxycyclohexanone was used as a synthetic equivalent for 3-chloro-6-hydroxycyclohexa-1,2-benzoquinone, leading to the synthesis of 4-chloro-1-hydroxyphenazines . Another study reported an unusual chlorine substitution during the reaction of 3-hydroxy-2-phenylquinoxaline 1-oxide with acetyl chloride . These reactions highlight the potential for diverse chemical transformations involving chloroquinuclidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinuclidine derivatives can vary widely. For example, the esters of 3-hydroxyquinuclidine with different acids displayed marked pharmacological activity, with the nature of the activity being determined by the acylating residue . The reduction of 2-ethoxycarbonyl-3-oxoquinuclidine oxime hydrochloride led to the formation of 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine, which could be further reacted to obtain pyrimido[5,4-b]quinuclidine derivatives . These studies suggest that 3-chloroquinuclidine hydrochloride could also have unique physical and chemical properties that may be influenced by its molecular structure and substituents.

Scientific Research Applications

Ophthalmic Bioavailability and Corneal Penetration

A study by Brian et al. (1974) developed a method for quantitation of aceclidine hydrochloride and 3-quinuclidinol hydrochloride, where aceclidine is used topically in glaucoma treatment. The research indicated that aceclidine enters the eye's anterior chamber by penetrating exclusively through the cornea. This study highlights the relevance of quinuclidine derivatives in ophthalmic applications, particularly in glaucoma treatment (Brian et al., 1974).

Synthesis and Structural Analysis in Chemistry

Veltman et al. (2006) conducted a study on the MoO3/3-aminoquinuclidine/H2O system, analyzing factors like hydrogen bonding and symmetry. They synthesized new compounds using racemic 3-aminoquinuclidine and explored the phase stabilities of these products. This research demonstrates the application of quinuclidine derivatives in the synthesis of new chemical compounds and their structural analysis (Veltman et al., 2006).

properties

IUPAC Name

3-chloro-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMINTVSHDCDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloroquinuclidine hydrochloride

CAS RN

33601-77-3
Record name 3-Chloroquinuclidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33601-77-3
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Record name 3-Chloroquinuclidine hydrochloride
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Record name 33601-77-3
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Record name 3-chloroquinuclidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GR Brown, DS Clarke, AJ Foubister… - Journal of medicinal …, 1996 - ACS Publications
… 3-Chloroquinuclidine hydrochloride (554 mg, 3.05 mmol) was added and the mixture heated under reflux for 16 h. The mixture was evaporated and the residue dissolved in H 2 O and …
Number of citations: 97 pubs.acs.org
GR Brown, DM Hollinshead, ESE Stokes… - Journal of medicinal …, 1999 - ACS Publications
… The mixture was stirred for 15 min, and 3-chloroquinuclidine hydrochloride (1.82 g, 10 mmol) was added over 5 min when the mixture was stirred for 15 min. The mixture was heated at …
Number of citations: 38 pubs.acs.org
JP Richard, RW Nagorski - Journal of the American Chemical …, 1999 - ACS Publications
… 2-Indanone, methylmagnesium iodide, 3-quinuclidinone hydrochloride, 3-quinuclidinol, 3-chloroquinuclidine hydrochloride, quinuclidine hydrochloride, and potassium deuterioxide (40 …
Number of citations: 36 pubs.acs.org
J Suh, BH Lee - The Journal of Organic Chemistry, 1980 - ACS Publications
The alkaline hydrolysis and aminolysis of cinnamoyl azide and aryl-substituted phenyl cinnamates and the azidolysis of the phenyl cinnamates have been studied. The positions of the …
Number of citations: 18 pubs.acs.org
TL Amyes, JP Richard - Journal of the American Chemical Society, 1996 - ACS Publications
The rate constants for deprotonation of ethyl acetate by 3-substituted quinuclidines are correlated by β = 1.09 ± 0.05. The limits of k BH = 2−5 × 10 9 M -1 s -1 for the encounter-limited …
Number of citations: 189 pubs.acs.org
J Crugeiras, A Rios, E Riveiros, TL Amyes… - Journal of the …, 2008 - ACS Publications
… , quinuclidine hydrochloride, 3-quinuclidinol, 3-chloroquinuclidine hydrochloride, 1,1,1,3,3,3-… , ethanol; 3-quinuclidinol, acetone and 3-chloroquinuclidine hydrochloride, 1:1 (v:v) …
Number of citations: 43 pubs.acs.org
A Rios, TL Amyes, JP Richard - Journal of the American Chemical …, 2000 - ACS Publications
Second-order rate constants for carbon deprotonation of glycine zwitterion, N-protonated glycine methyl ester, betaine methyl ester, and betaine by deuterioxide ion in D 2 O have been …
Number of citations: 129 pubs.acs.org
SM Cope, D Tailor, RW Nagorski - The Journal of Organic …, 2011 - ACS Publications
… The tertiary amines used were quinuclidine hydrochloride (97%), 3-quinuclidinone hydrochloride (99%), 3-quinuclidinol (99%), and 3-chloroquinuclidine hydrochloride (98%) which …
Number of citations: 13 pubs.acs.org
A Argyrou, MW Washabaugh - Journal of the American Chemical …, 1999 - ACS Publications
… experiments was as follows: 0.5 M potassium cacodylate (80% base); 0.3 M 1,4-diazabicyclo [2.2.2] octane hydrochloride (50% base); 0.2 M 3-chloroquinuclidine hydrochloride (50% …
Number of citations: 23 pubs.acs.org
Y Zhang - 2023 - ora.ox.ac.uk
In this thesis, we report a series of asymmetric rhodium-catalysed Suzuki-Miyaura cross-coupling reactions between nitrogen-containing bicycles and boron species. High …
Number of citations: 0 ora.ox.ac.uk

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